cyclohexyl 4-[4-(4-cyclohexyloxycarbonylphenyl)phenyl]benzoate
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Overview
Description
Cyclohexyl 4-[4-(4-cyclohexyloxycarbonylphenyl)phenyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of cyclohexyl groups and benzoate moieties, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 4-[4-(4-cyclohexyloxycarbonylphenyl)phenyl]benzoate typically involves esterification reactions. One common method is the reaction between 4-(4-cyclohexyloxycarbonylphenyl)phenol and cyclohexyl benzoate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-[4-(4-cyclohexyloxycarbonylphenyl)phenyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzoates.
Scientific Research Applications
Cyclohexyl 4-[4-(4-cyclohexyloxycarbonylphenyl)phenyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of cyclohexyl 4-[4-(4-cyclohexyloxycarbonylphenyl)phenyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active phenolic compounds, which can then interact with cellular pathways. The cyclohexyl groups may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl benzoate
- 4-(4-cyclohexyloxycarbonylphenyl)phenol
- Cyclohexyl 4-hydroxybenzoate
Uniqueness
Cyclohexyl 4-[4-(4-cyclohexyloxycarbonylphenyl)phenyl]benzoate is unique due to the presence of multiple cyclohexyl groups and the benzoate moiety, which confer distinct chemical and physical properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C32H34O4 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
cyclohexyl 4-[4-(4-cyclohexyloxycarbonylphenyl)phenyl]benzoate |
InChI |
InChI=1S/C32H34O4/c33-31(35-29-7-3-1-4-8-29)27-19-15-25(16-20-27)23-11-13-24(14-12-23)26-17-21-28(22-18-26)32(34)36-30-9-5-2-6-10-30/h11-22,29-30H,1-10H2 |
InChI Key |
QGAYGPBOWPMODC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)OC5CCCCC5 |
Origin of Product |
United States |
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